molecular formula C16H12ClF3N4O B8430166 3-(2-Chloro-4-trifluoromethyl-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine

3-(2-Chloro-4-trifluoromethyl-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine

Cat. No.: B8430166
M. Wt: 368.74 g/mol
InChI Key: CJVBYZFANMMHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-trifluoromethyl-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine is a useful research compound. Its molecular formula is C16H12ClF3N4O and its molecular weight is 368.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClF3N4O

Molecular Weight

368.74 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)triazol-4-amine

InChI

InChI=1S/C16H12ClF3N4O/c1-25-11-5-2-9(3-6-11)14-15(21)24(23-22-14)13-7-4-10(8-12(13)17)16(18,19)20/h2-8H,21H2,1H3

InChI Key

CJVBYZFANMMHHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled and stirred mixture of 1-azido-2-chloro-4-trifluoromethyl-benzene (1.00 g, 1 eq) and commercial (4-methoxy-phenyl)-acetonitrile (0.797 g, 1.2 eq) in ethanol (10 ml) kept under nitrogen, a solution of sodium methoxide (0.366 g, 1.5 eq) in ethanol (10 ml) is added drop-wise (20 min). After the addition, the reaction mixture is allowed to reach room temperature spontaneously and stirring is then continued overnight at room temperature. The resulting reaction mixture is diluted with ethyl acetate (40 ml), washed with water (2×50 ml), dried over MgSO4 and evaporated to dryness. The yellow solid residue (1.20 g) is purified by flash chromatography using 60-120 mesh silica gel and eluting with 15% ethylacetate in hexane, to afford the title compound as a white solid (0.324 g, 30% yield). M.p. 130.0-130.7° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.797 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.366 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
30%

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